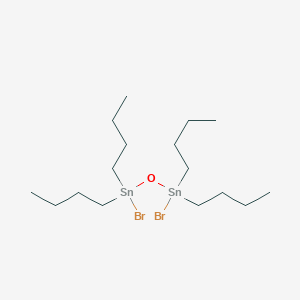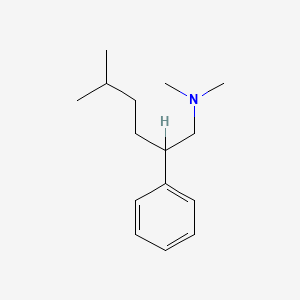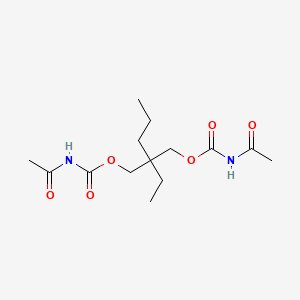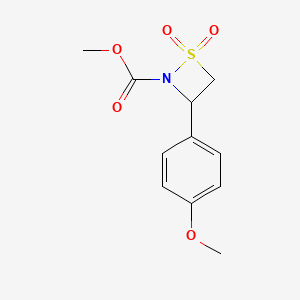![molecular formula C8H9N3O2 B14682478 [1-(4-Nitrophenyl)ethylidene]hydrazine CAS No. 28153-22-2](/img/structure/B14682478.png)
[1-(4-Nitrophenyl)ethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Nitrophenyl)ethylidene]hydrazine: is an organic compound characterized by the presence of a hydrazine functional group attached to a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrophenyl)ethylidene]hydrazine typically involves the condensation of an aromatic ketone with hydrazine in a suitable solvent such as methanol. For example, the reaction of 4-nitroacetophenone with hydrazine hydrate in methanol under reflux conditions can yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Nitrophenyl)ethylidene]hydrazine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Substitution: The hydrazine moiety can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: [1-(4-Nitrophenyl)ethylidene]hydrazine is used as an intermediate in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Industry:
Mechanism of Action
The mechanism of action of [1-(4-Nitrophenyl)ethylidene]hydrazine and its derivatives often involves interaction with biological macromolecules, leading to inhibition of microbial growth or modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
[1-(4-Nitrophenyl)ethylidene]hydrazine Derivatives: Compounds such as 1,3,4-thiadiazole derivatives, which are synthesized using this compound as a precursor.
Other Hydrazine Derivatives: Compounds like hydrazonoyl halides and hydrazinecarbothioamides, which share similar functional groups and reactivity.
Uniqueness:
Functional Group Versatility: The presence of both nitro and hydrazine groups in this compound provides unique reactivity, allowing for diverse chemical transformations.
Biological Activity: The compound and its derivatives exhibit significant antimicrobial activity, making them valuable in medicinal chemistry.
Properties
IUPAC Name |
1-(4-nitrophenyl)ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(10-9)7-2-4-8(5-3-7)11(12)13/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKRDSPGMCQLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950901 |
Source


|
| Record name | [1-(4-Nitrophenyl)ethylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28153-22-2 |
Source


|
| Record name | [1-(4-Nitrophenyl)ethylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

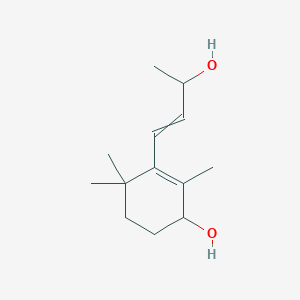
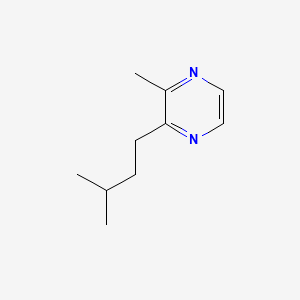
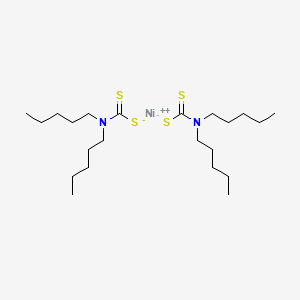
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
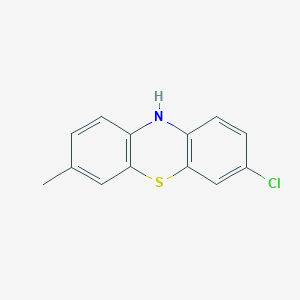
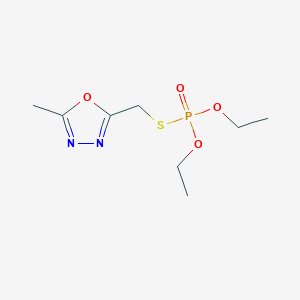
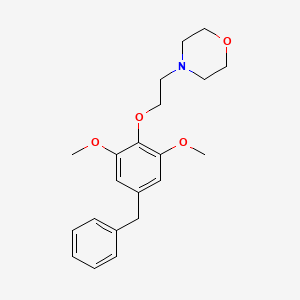
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
